An In-depth Technical Guide to 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine: Synthesis, Structure, and Therapeutic Potential
An In-depth Technical Guide to 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine: Synthesis, Structure, and Therapeutic Potential
This guide provides a comprehensive technical overview of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1352227-22-5), a fluorinated heterocyclic amine of significant interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related benzimidazole analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical properties, structural features, plausible synthetic routes, and potential as a scaffold in modern drug discovery.
Introduction to the Benzimidazole Scaffold
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] This scaffold is a key component in a variety of therapeutically important molecules, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The versatility of the benzimidazole ring system, with its ability to engage in various biological interactions, makes it a fertile ground for the development of novel therapeutic agents.
The introduction of a fluorine atom and an N-methyl group to the 2-aminobenzimidazole scaffold, as in the case of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, is a strategic chemical modification. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5] Similarly, N-methylation can modulate the compound's polarity, membrane permeability, and interaction with biological targets.
Chemical Properties and Structure of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine
While specific experimental data for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine is not extensively reported, we can infer its key properties based on the foundational benzimidazole structure and the influence of its substituents.
| Property | Inferred Value/Characteristic | Rationale |
| CAS Number | 1352227-22-5 | - |
| Molecular Formula | C8H8FN3 | - |
| Molecular Weight | 165.17 g/mol | - |
| Appearance | Likely a solid at room temperature | Benzimidazole and its simple derivatives are typically crystalline solids.[6] |
| Solubility | Expected to have moderate solubility in organic solvents like DMSO, DMF, and alcohols. Limited aqueous solubility. | The aromatic core confers hydrophobicity, while the amino and imidazole nitrogens can participate in hydrogen bonding. |
| pKa | The benzimidazole ring system is weakly basic. The pKa of the conjugate acid is expected to be in the range of 4-6. | The electron-withdrawing fluorine atom would slightly decrease the basicity compared to non-fluorinated analogs. |
Structural Elucidation
The definitive structure of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine would be confirmed through a combination of spectroscopic techniques.
Diagram: Proposed Structure of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine
A 2D representation of the chemical structure of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.
A standard analytical workflow for structural confirmation would involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show distinct signals for the aromatic protons, the N-methyl protons, and the amine proton. The coupling patterns of the aromatic protons would be crucial in confirming the position of the fluorine substituent.
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¹³C NMR: Would provide information on the number and chemical environment of the carbon atoms. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond coupling constant (¹JCF).
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¹⁹F NMR: A singlet would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[7] Fragmentation patterns observed in tandem MS (MS/MS) experiments could further corroborate the proposed structure.[8]
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Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (amine and imidazole), C-H stretching (aromatic and methyl), C=N stretching (imidazole), and C-F stretching would be expected.[9]
Synthesis of 2-Aminobenzimidazole Derivatives
The synthesis of 2-aminobenzimidazoles typically involves the cyclization of a substituted o-phenylenediamine with a cyanogen source or a related one-carbon synthon.[2] A plausible synthetic route to 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine is outlined below.
Proposed Synthetic Pathway
Diagram: Synthetic Workflow for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine
A proposed synthetic route for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of related 2-aminobenzimidazoles.
Step 1: Synthesis of the Precursor 3-Fluoro-N¹-methylbenzene-1,2-diamine
This precursor is not commercially available and would need to be synthesized, likely through a multi-step process involving nitration, selective reduction, and methylation of a suitable fluorinated starting material.
Step 2: Cyclization to form the Benzimidazole Ring
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Reaction Setup: In a well-ventilated fume hood, dissolve 3-Fluoro-N¹-methylbenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Reagent Addition: To this solution, add a solution of cyanogen bromide (BrCN) (1.1 equivalents) in the same solvent dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, neutralize the mixture with a base such as sodium bicarbonate solution. The product may precipitate out of the solution.
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Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications in Drug Discovery
The unique structural features of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine make it an attractive scaffold for the development of novel therapeutic agents.
Structure-Activity Relationship (SAR) Insights
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Fluorine at the 7-position: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the benzimidazole ring system, potentially modulating its interaction with biological targets.[10] It can also block a potential site of metabolism, thereby increasing the compound's in vivo half-life.
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N-methyl group: The methyl group on the exocyclic amine can impact the compound's lipophilicity and its ability to act as a hydrogen bond donor. This can have significant consequences for target binding and cell permeability.
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2-Amino Group: The 2-amino group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for interactions with many biological targets.
Potential Therapeutic Areas
Based on the known biological activities of related benzimidazole derivatives, 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine could be explored as a lead compound in the following areas:
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Oncology: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular pathways.[11]
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Infectious Diseases: The benzimidazole scaffold is the basis for several antimicrobial and antiviral drugs.[12] The introduction of fluorine has been shown to enhance the antimicrobial activity of some benzimidazoles.[12]
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Neurological Disorders: Some benzimidazoles have shown activity as modulators of CNS targets.[13]
Conclusion
7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. While direct experimental data remains scarce, a thorough analysis of the benzimidazole scaffold and the specific effects of its substituents provides a strong foundation for its further investigation. The proposed synthetic route offers a viable starting point for its preparation, and the anticipated chemical and biological properties highlight its potential as a valuable building block for the discovery of new and improved therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.
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